5-Trimethylsilanylethynyl-pyridin-3-ol
Description
5-Trimethylsilanylethynyl-pyridin-3-ol (systematic name: 5-((Trimethylsilyl)ethynyl)pyridin-3-ol) is a pyridine derivative characterized by a hydroxyl group at position 3 and a trimethylsilyl (TMS)-protected ethynyl group at position 5. The TMS-ethynyl group enhances lipophilicity and stability, making the compound suitable for applications in organic synthesis, particularly in cross-coupling reactions or as a protecting group.
Properties
Molecular Formula |
C10H13NOSi |
|---|---|
Molecular Weight |
191.30 g/mol |
IUPAC Name |
5-(2-trimethylsilylethynyl)pyridin-3-ol |
InChI |
InChI=1S/C10H13NOSi/c1-13(2,3)5-4-9-6-10(12)8-11-7-9/h6-8,12H,1-3H3 |
InChI Key |
VOQMQEGTGPSXKJ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC(=CN=C1)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, physicochemical, and functional differences between 5-((Trimethylsilyl)ethynyl)pyridin-3-ol and related pyridine derivatives:
Key Comparative Insights:
Positional Isomerism : The TMS-ethynyl group’s position significantly impacts electronic properties. For example, 5-((TMS)ethynyl)pyridin-3-ol exhibits greater conjugation stability compared to its positional isomer (substituent at position 2) due to reduced steric hindrance .
Functional Group Effects: Hydroxyl vs. Dimethoxymethyl: The hydroxyl group in 5-((TMS)ethynyl)pyridin-3-ol enables hydrogen bonding, enhancing solubility in polar solvents. In contrast, the dimethoxymethyl group in the C₁₃H₁₉NO₂Si derivative increases steric bulk and organic-phase solubility . TMS-Ethynyl vs. Iodo: The TMS-ethynyl group offers synthetic versatility (e.g., Sonogashira coupling), while the iodine atom in 5-iodopyridin-3-ol facilitates radiolabeling but adds molecular weight and photolability .
Stability and Reactivity :
- The TMS group hydrolyzes under acidic/basic conditions, whereas the iodine substituent is more stable but prone to decomposition under UV light .
- Fluorinated derivatives (e.g., 5-Fluoro-3-(3-hydroxypropyl)pyridin-2-ol) exhibit enhanced metabolic stability and electronegativity, favoring drug-design applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
